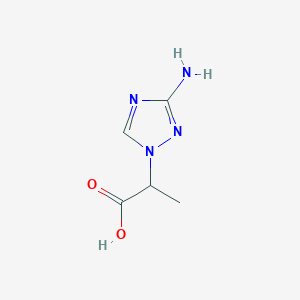
2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid typically involves the reaction of aminoguanidine hydrochloride with succinic anhydride. This reaction can be carried out under microwave irradiation to enhance the reaction rate and yield . The process involves the nucleophilic opening of the succinimide ring followed by the recyclization of the triazole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis is a promising approach due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The triazole ring plays a crucial role in these interactions due to its ability to form hydrogen bonds and participate in dipole interactions.
Comparaison Avec Des Composés Similaires
2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol: This compound has a similar structure but with an ethanol group instead of a propanoic acid group.
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: This compound features a hydroxy group in place of the amino group.
Uniqueness: 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid is unique due to its specific combination of the triazole ring and the propanoic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H8N4O2 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
2-(3-amino-1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C5H8N4O2/c1-3(4(10)11)9-2-7-5(6)8-9/h2-3H,1H3,(H2,6,8)(H,10,11) |
Clé InChI |
ZVTUFTPJDOHACL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N1C=NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


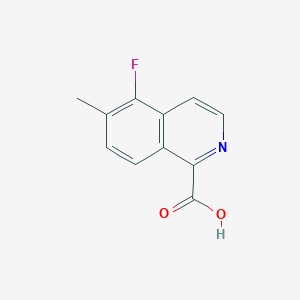
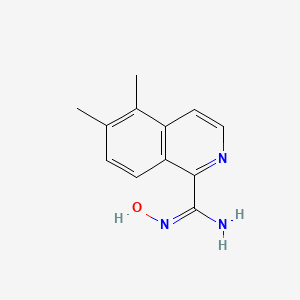
amine](/img/structure/B13207070.png)
![N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13207077.png)
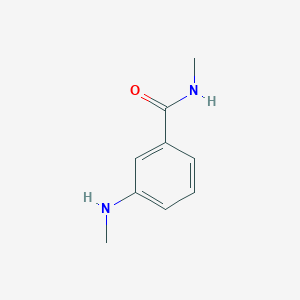
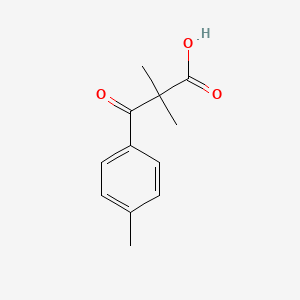
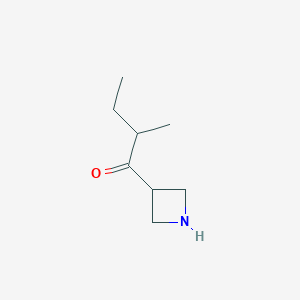
![N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide](/img/structure/B13207105.png)
![Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13207107.png)

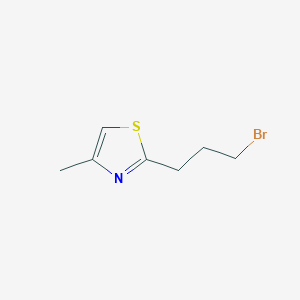
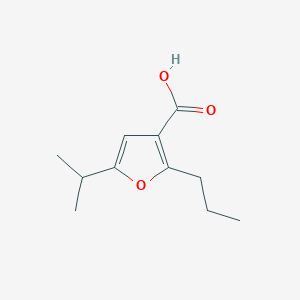
![3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13207146.png)
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B13207154.png)
